
2,4-Dimethylhept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylhept-2-ene is an organic compound belonging to the class of alkenes. It is characterized by the presence of a double bond between the second and third carbon atoms in its heptane chain, with methyl groups attached to the second and fourth carbon atoms. This compound has the molecular formula C9H18 and is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylhept-2-ene can be achieved through several methods. One common approach involves the dehydration of 2,4-dimethylheptan-2-ol using a strong acid such as sulfuric acid. The reaction typically occurs under reflux conditions, where the alcohol is heated with the acid to remove water and form the desired alkene.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic dehydrogenation of 2,4-dimethylheptane. This process involves passing the alkane over a metal catalyst, such as platinum or palladium, at elevated temperatures to remove hydrogen and form the alkene.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethylhept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding diols or carbonyl compounds.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium on carbon can yield 2,4-dimethylheptane.
Substitution: The double bond in this compound can participate in electrophilic addition reactions with halogens (e.g., bromine) to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: Formation of diols or carbonyl compounds.
Reduction: Formation of 2,4-dimethylheptane.
Substitution: Formation of 2,4-dibromoheptane.
Aplicaciones Científicas De Investigación
2,4-Dimethylhept-2-ene finds applications in various fields of scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethylhept-2-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species such as halogens or hydrogen halides. This results in the formation of carbocation intermediates, which then undergo further reactions to yield the final products.
Comparación Con Compuestos Similares
2,4-Dimethylheptane: An alkane with similar molecular structure but lacking the double bond.
2,4-Dimethylhex-2-ene: An alkene with a shorter carbon chain.
2,4-Dimethylpent-2-ene: Another alkene with an even shorter carbon chain.
Uniqueness: 2,4-Dimethylhept-2-ene is unique due to its specific molecular structure, which imparts distinct reactivity and properties. The presence of the double bond and the positioning of the methyl groups make it a valuable compound for various synthetic applications and research studies.
Propiedades
Número CAS |
860116-58-1 |
|---|---|
Fórmula molecular |
C9H18 |
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
2,4-dimethylhept-2-ene |
InChI |
InChI=1S/C9H18/c1-5-6-9(4)7-8(2)3/h7,9H,5-6H2,1-4H3 |
Clave InChI |
LJCMMOJGGBTOFK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



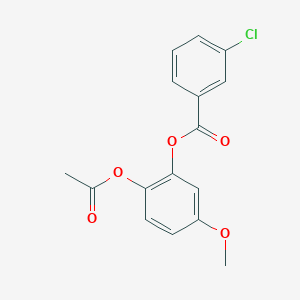

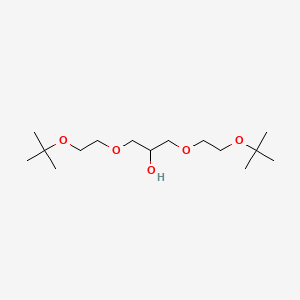
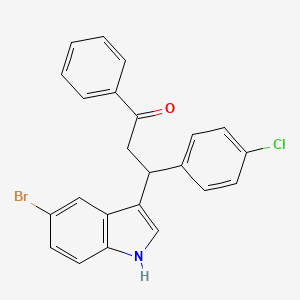
![1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole](/img/structure/B14190779.png)
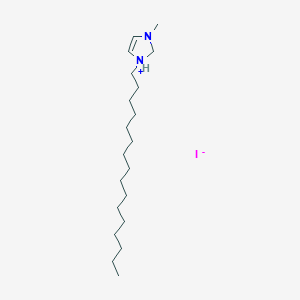
![4-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B14190795.png)
![N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B14190803.png)

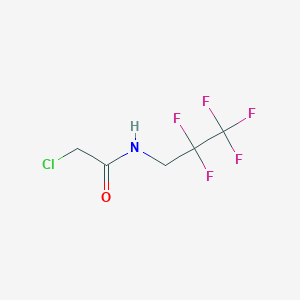
![2-Nitro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14190844.png)
![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)-](/img/structure/B14190846.png)
![N-Methyl-N'-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B14190848.png)
